Purin-2(3H)-one, 3-hydroxy-
Description
Purin-2(3H)-one, 3-hydroxy- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to nucleobases, which are the building blocks of nucleic acids such as DNA and RNA. The presence of a hydroxyl group at the third position of the purin-2(3H)-one ring enhances its chemical reactivity and potential biological activity.
Properties
CAS No. |
54643-52-6 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3-hydroxy-7H-purin-2-one |
InChI |
InChI=1S/C5H4N4O2/c10-5-6-1-3-4(9(5)11)8-2-7-3/h1-2,11H,(H,7,8) |
InChI Key |
KHVYUEUWUXXHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N(C2=C1NC=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purin-2(3H)-one, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production of Purin-2(3H)-one, 3-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Position
The 6-position of purin-2(3H)-one derivatives is highly reactive toward nucleophilic substitution. Key findings include:
-
Reaction with hydroxylamine-O-sulfonic acid (HOSA):
Substitution at the 6-position with HOSA yields (Z)-1H-purin-6-ylideneaminooxysulfonic acid, a mutagenic metabolite precursor. This reaction proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF) at 60–80°C . -
Amination with aliphatic amines:
Alkylamines (e.g., 2-hydroxy-3-methylbutylamine) displace the 6-chloro group in 6-chloropurine derivatives under reflux in ethanol, forming cytokinin analogs .
Oxidation Reactions
The hydroxyl group at the 3-position undergoes selective oxidation:
-
Oxidation to ketones:
Using pyridinium chlorochromate (PCC) in dichloromethane converts the 3-hydroxy group to a ketone, forming purin-2(3H)-one, 3-oxo-. -
Side-chain oxidation:
Alkyl side chains (e.g., in 6-substituted derivatives) are oxidized to carboxylic acids using KMnO4 under acidic conditions .
Cyclization Reactions
Cyclization reactions form fused bicyclic systems:
-
Acid-catalyzed intramolecular cyclization:
In trifluoroacetic acid (TFA), 3-hydroxy-substituted purines cyclize to form pyrido[1,2-e]purine-2,4(1H,3H)-diones. This reaction is concentration-dependent, with 44% yield observed at 100 µL TFA . -
Base-mediated ring closure:
Treatment with NaOD in DMSO-d6 induces cyclization via dehydrohalogenation, forming tricyclic structures .
Alkylation and Arylation
The N1 and N3 positions undergo alkylation/arylation:
-
N3-Benzylation:
Reacting with benzyl bromide in DMF/K2CO3 yields N3-benzyl derivatives, enhancing lipophilicity for pharmacological studies . -
N1-Arylation:
Copper-catalyzed coupling with aryl iodides introduces aromatic groups at N1, modulating electronic properties .
| Position | Reagent | Catalyst | Product |
|---|---|---|---|
| N3 | Benzyl bromide | K2CO3, DMF | N3-Benzylpurin-2(3H)-one |
| N1 | 4-Fluorophenyl iodide | CuI, L-proline | N1-(4-Fluorophenyl) derivative |
DNA Adduct Formation
3-Hydroxy purin-2(3H)-one derivatives react with DNA under oxidative stress:
-
Crosslinking with aldehydes:
Trans-2-hexadecenal, a sphingolipid degradation product, forms mutagenic adducts (e.g., pyrimido[1,2-a]purine-10(3H)-one) via Schiff base intermediates . -
Intercalation-induced lesions:
The compound intercalates into DNA duplexes, causing destabilization and frameshift mutations .
Acid/Base-Catalyzed Tautomerization
The compound exhibits pH-dependent tautomerism:
-
Acidic conditions (pH < 5):
Predominantly exists as the 3-hydroxy tautomer (keto form). -
Basic conditions (pH > 8):
Shifts to the 3-oxo tautomer (enol form), enhancing nucleophilicity at N1 and N3.
Stability and Degradation
Scientific Research Applications
Purin-2(3H)-one, 3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying nucleic acid interactions.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Purin-2(3H)-one, 3-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopurine: A purine analog used as a fluorescent molecular marker in nucleic acid research.
Adenine: A nucleobase that pairs with thymine in DNA and uracil in RNA.
Guanine: Another nucleobase that pairs with cytosine in both DNA and RNA.
Uniqueness
Purin-2(3H)-one, 3-hydroxy- is unique due to the presence of the hydroxyl group at the third position, which significantly alters its chemical reactivity and biological activity compared to other purine derivatives. This structural feature makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
